molecular formula C15H22O4 B14503427 Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- CAS No. 63338-71-6

Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl-

Katalognummer: B14503427
CAS-Nummer: 63338-71-6
Molekulargewicht: 266.33 g/mol
InChI-Schlüssel: MYTACGSATMIAHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- is an organic compound with the molecular formula C15H22O4. This compound is known for its unique structure, which includes a pentanoic acid backbone with a hydroxy-2,5-dimethylphenoxy group attached to it. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- typically involves the reaction of 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid with appropriate reagents under controlled conditions. One common method involves the esterification of the corresponding alcohol with pentanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- is unique due to its specific structure, which combines the properties of a pentanoic acid with a hydroxy-2,5-dimethylphenoxy group. This combination imparts unique chemical and biological properties that are not found in other similar compounds .

Eigenschaften

CAS-Nummer

63338-71-6

Molekularformel

C15H22O4

Molekulargewicht

266.33 g/mol

IUPAC-Name

5-(3-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid

InChI

InChI=1S/C15H22O4/c1-10-8-12(16)11(2)13(9-10)19-7-5-6-15(3,4)14(17)18/h8-9,16H,5-7H2,1-4H3,(H,17,18)

InChI-Schlüssel

MYTACGSATMIAHK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)OCCCC(C)(C)C(=O)O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.